Proadrenomedullin (1-20) (rat)
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Overview
Description
Proadrenomedullin (1-20) (rat) is a biologically active peptide derived from the precursor protein preproadrenomedullinIt plays a significant role in various physiological processes, including vasodilation, angiogenesis, and anti-inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Proadrenomedullin (1-20) (rat) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of proadrenomedullin (1-20) (rat) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and consistency. The purification process involves multiple steps, including HPLC and lyophilization, to ensure high purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Proadrenomedullin (1-20) (rat) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation-reduction reactions, particularly involving cysteine residues that form disulfide bonds.
Common Reagents and Conditions:
Peptide Bond Formation: Fmoc-protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and bases like DIPEA (N,N-Diisopropylethylamine).
Cleavage from Resin: Trifluoroacetic acid (TFA) in the presence of scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Oxidation-Reduction: Oxidizing agents like iodine for disulfide bond formation and reducing agents like dithiothreitol (DTT) for disulfide bond reduction
Major Products: The primary product of these reactions is the purified proadrenomedullin (1-20) (rat) peptide. Secondary products may include truncated or modified peptides resulting from incomplete synthesis or side reactions .
Scientific Research Applications
Proadrenomedullin (1-20) (rat) has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in cellular signaling pathways, particularly those involving vasodilation and angiogenesis.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, inflammatory conditions, and cancer. .
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Proadrenomedullin (1-20) (rat) exerts its effects through specific receptors, primarily in the cardiovascular and nervous systems. It binds to receptors on the surface of target cells, leading to the activation of intracellular signaling pathways. These pathways often involve cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), resulting in vasodilation, reduced inflammation, and enhanced angiogenesis .
Comparison with Similar Compounds
Adrenomedullin: A related peptide with similar vasodilatory and anti-inflammatory properties.
Calcitonin Gene-Related Peptide (CGRP): Another peptide involved in vasodilation and pain modulation.
Endothelin: A peptide with opposing effects, primarily causing vasoconstriction
Uniqueness: Proadrenomedullin (1-20) (rat) is unique due to its specific sequence and the distinct physiological roles it plays. Unlike adrenomedullin, which has a broader range of effects, proadrenomedullin (1-20) (rat) is more specialized in its actions, particularly in the cardiovascular system .
Properties
Molecular Formula |
C111H177N37O28 |
---|---|
Molecular Weight |
2477.8 g/mol |
IUPAC Name |
(3S)-4-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C111H177N37O28/c1-56(2)44-75(100(168)145-82(53-149)105(173)131-68(89(118)157)33-21-41-125-109(119)120)138-91(159)59(6)130-98(166)78(47-62-51-128-66-28-13-11-26-64(62)66)141-95(163)71(32-17-20-40-114)135-103(171)80(49-86(117)154)143-102(170)79(48-63-52-129-67-29-14-12-27-65(63)67)142-94(162)70(31-16-19-39-113)134-92(160)69(30-15-18-38-112)133-93(161)73(35-23-43-127-111(123)124)136-101(169)77(46-61-24-9-8-10-25-61)140-97(165)74(36-37-85(116)153)137-106(174)83(54-150)146-107(175)84(55-151)147-108(176)88(60(7)152)148-104(172)81(50-87(155)156)144-99(167)76(45-57(3)4)139-96(164)72(132-90(158)58(5)115)34-22-42-126-110(121)122/h8-14,24-29,51-52,56-60,68-84,88,128-129,149-152H,15-23,30-50,53-55,112-115H2,1-7H3,(H2,116,153)(H2,117,154)(H2,118,157)(H,130,166)(H,131,173)(H,132,158)(H,133,161)(H,134,160)(H,135,171)(H,136,169)(H,137,174)(H,138,159)(H,139,164)(H,140,165)(H,141,163)(H,142,162)(H,143,170)(H,144,167)(H,145,168)(H,146,175)(H,147,176)(H,148,172)(H,155,156)(H4,119,120,125)(H4,121,122,126)(H4,123,124,127)/t58-,59-,60+,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,88-/m0/s1 |
InChI Key |
WNHLDNZTMYROCS-BDUFWTITSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N |
Origin of Product |
United States |
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